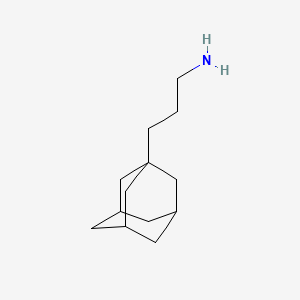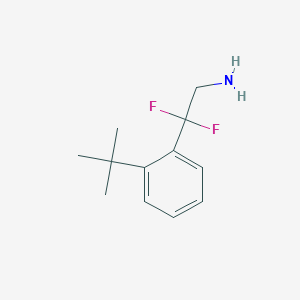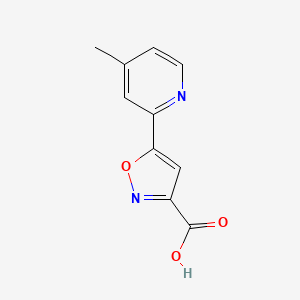
5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method employs the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . These reactions are conducted under mild conditions, often in the presence of a base and a solvent such as ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and sustainable approaches to synthesize the compound.
化学反応の分析
Types of Reactions
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide: This compound shares a similar pyridine ring structure and exhibits antibacterial activity.
Pyridine derivatives: Various pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-11-7(4-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChIキー |
FXPGCUIIIFSUHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


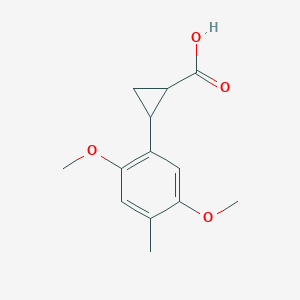
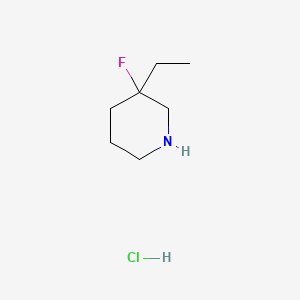

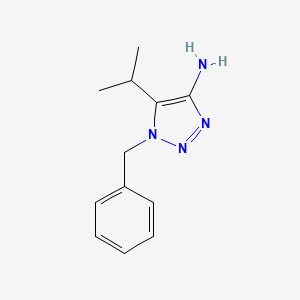
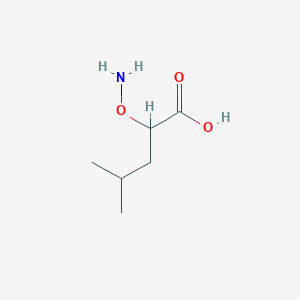
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)

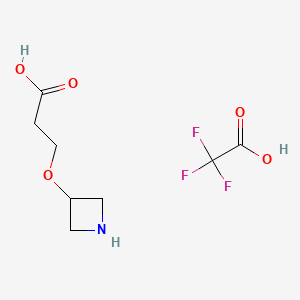
![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
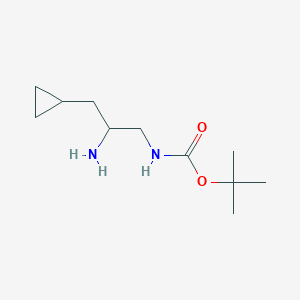
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
